molecular formula C21H22O7 B13809249 Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside

Cat. No.: B13809249
M. Wt: 386.4 g/mol
InChI Key: KOUFUTRDALSUPO-LTFOGXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is a complex organic compound with the molecular formula C21H22O7. It is a derivative of mannopyranoside, a type of sugar molecule, and features benzoyl and benzylidene protective groups. These groups are often used in organic synthesis to protect specific hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the mannopyranoside ring. The benzylidene group is introduced to protect the 4,6-hydroxyl groups, while the benzoyl group is added to the 3-hydroxyl group. This process often involves the use of benzaldehyde and benzoyl chloride in the presence of acid catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of protecting group chemistry and selective functionalization are generally applicable.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.

    Substitution: The benzoyl and benzylidene groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB (bis(acetoxy)iodobenzene).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Acid catalysts: Such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Biology: The compound can be used to study the interactions of sugars with proteins and other biomolecules.

    Medicine: Research into glycosides like this compound can lead to the development of new drugs and therapeutic agents.

    Industry: While not widely used industrially, the principles of its synthesis and reactivity are relevant to the production of other specialized chemicals.

Mechanism of Action

The mechanism by which Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside exerts its effects is primarily through its interactions with other molecules. The protective groups on the mannopyranoside ring allow for selective reactions at specific sites, enabling the synthesis of complex molecules. The benzoyl and benzylidene groups can be selectively removed under specific conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar in structure but derived from glucose rather than mannose.

    Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Contains additional benzyl protective groups.

    Methyl 2,3-di-O-benzoyl-alpha-D-glucopyranoside: Features benzoyl groups at different positions.

Uniqueness

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-mannopyranoside is unique due to its specific arrangement of protective groups, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity is crucial for the synthesis of complex carbohydrates and other molecules in research settings .

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(4aR,6R,7S,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1

InChI Key

KOUFUTRDALSUPO-LTFOGXKFSA-N

Isomeric SMILES

CO[C@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.